TVB-3664 is a potent, selective, and reversible small molecule inhibitor of FASN, developed by 3-V Biosciences. [] It is classified as an antineoplastic agent due to its ability to inhibit the growth of various cancer cells. [, ] In scientific research, TVB-3664 serves as a valuable tool to investigate the role of de novo lipogenesis in cancer development and progression. [, , , , ]
Mechanism of Action
TVB-3664 exerts its anti-cancer effects by inhibiting FASN, the key enzyme responsible for de novo fatty acid synthesis. [, , , ] This inhibition leads to:
Reduced tumor cell proliferation and survival: FASN inhibition disrupts lipid synthesis, leading to decreased proliferation and increased apoptosis in various cancer cell lines and patient-derived xenograft models. [, , , , , , ]
Alterations in lipid metabolism: TVB-3664 treatment significantly reduces fatty acids and phospholipids while increasing lactosylceramide and sphingomyelin in tumors sensitive to FASN inhibition. []
Inhibition of oncogenic signaling pathways: TVB-3664 decreases the activation of Akt, Erk1/2, and AMPK pathways, which are crucial for cancer cell growth and survival. [, , ]
Suppression of DNA damage response: TVB-3664 enhances the efficacy of chemotherapy by blocking DNA damage response pathways, such as homologous recombination and non-homologous end joining. []
Upregulation of CD36 expression: Inhibition of FASN by TVB-3664 triggers an increase in CD36, a fatty acid transporter, potentially as a compensatory mechanism to sustain tumor cell proliferation. [, ]
Applications
Colorectal Cancer: TVB-3664 significantly inhibits the growth of colorectal cancer cells in vitro and in vivo, including patient-derived xenograft models. [, , , , ] It exhibits synergistic effects when combined with chemotherapy and CD36 inhibitors. [, ]
Pancreatic Neuroendocrine Cancer: TVB-3664 effectively inhibits the proliferation and colony formation of pancreatic neuroendocrine tumor cells, particularly in the presence of low extracellular lipid levels. []
Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs): TVB-3664, combined with lipid deprivation, reduces colony formation and proliferation of GEP-NET cells, suggesting a potential treatment strategy for advanced GEP-NETs. []
Non-Small Cell Lung Cancer and Melanoma: TVB-3664 has shown activity against xenografts of non-small cell lung cancer and melanoma. []
Future Directions
Biomarker Development: Further research is needed to identify predictive biomarkers for TVB-3664 sensitivity, such as basal AMPK and Akt activation levels. [] This could enable personalized treatment approaches.
Combination Therapies: Exploring the efficacy of TVB-3664 in combination with other anti-cancer agents, including immunomodulatory agents and bevacizumab, is warranted. []
Understanding Mechanisms of Resistance: Investigating the role of CD36 upregulation in mediating resistance to FASN inhibition will be crucial for optimizing TVB-3664-based therapies. [, ]
Clinical Trials: Conducting further clinical trials to evaluate the safety and efficacy of TVB-3664 in various cancer types is essential to translate preclinical findings into clinical practice. []
Investigating the Role of the FASN/Notum Axis: Understanding how FASN regulates stem-like properties through the Wnt signaling pathway and Notum expression could provide a rationale for targeting this axis in CRC prevention and treatment. [, ]
Related Compounds
TVB-2640
Compound Description: TVB-2640 is a first-in-class, orally available, reversible, potent, and selective Fatty Acid Synthase (FASN) inhibitor. [] It has demonstrated a favorable tolerability profile with no significant adverse events in Phase I clinical trials for solid tumor patients. [] TVB-2640 has shown promising early signs of clinical activity when combined with paclitaxel. []
Relevance: TVB-2640 belongs to the same series of FASN inhibitors as TVB-3664, developed by 3-V Biosciences. Both compounds exhibit similar mechanisms of action, targeting FASN to inhibit tumor growth. [, ]
TVB-3166
Compound Description: TVB-3166 is another novel, selective, and reversible FASN inhibitor developed by 3-V Biosciences. [] It disrupts protein palmitoylation, affecting key oncogenic drivers such as K-Ras and EGFR. []
Relevance: TVB-3166 shares its target, FASN, with TVB-3664 and belongs to the same series of inhibitors. [] They demonstrate comparable efficacy in inhibiting the proliferation of primary and established colorectal cancer cells. []
TVB-3693
Compound Description: TVB-3693 is a selective and reversible small molecule inhibitor of FASN developed by 3-V Biosciences. []
Relevance: Similar to TVB-3664, TVB-3693 targets FASN and shows comparable efficacy in inhibiting colorectal cancer cell proliferation in vitro. [] Both are part of the same series of novel FASN inhibitors. []
Sulfosuccinimidyl Oleate (SSO)
Compound Description: Sulfosuccinimidyl oleate is an irreversible inhibitor of CD36, a fatty acid transporter. [] SSO treatment reduces cell proliferation and induces apoptosis in colorectal cancer cells. [, ]
Relevance: While SSO targets CD36 and TVB-3664 targets FASN, combining these inhibitors shows a synergistic effect on inhibiting colorectal cancer cell proliferation. [] This synergy highlights the interconnectedness of fatty acid uptake (CD36) and de novo synthesis (FASN) in cancer cells.
FTY-720
Compound Description: FTY-720 is an inhibitor of sphingolipid metabolism. [] It disrupts the activity of sphingosine kinases and alters the levels of sphingolipids like sphingosine 1-phosphate (S1P). []
Relevance: Although FTY-720 targets sphingolipid metabolism and TVB-3664 targets FASN, their combined use shows a significant synergistic effect in inhibiting the metastatic properties of colorectal cancer cells. [] This highlights the crucial link between FASN-driven de novo lipogenesis and sphingolipid metabolism in promoting cancer progression.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SP-420 is under investigation in clinical trial NCT03801889 (SP-420 in Subjects With Transfusion-dependent Beta-thalassemia or Other Rare Anemias). Iron Chelating Agent SP-420 is an orally bioavailable iron-chelating agent and derivative of desferrithiocin, with iron chelating and protective activities in diseases of iron overload. Upon oral administration, the iron chelating agent SP-420 targets, binds to and chelates free iron. This induces the excretion of iron, prevents iron accumulation and prevents cellular and/or tissue damage associated with iron overload.
N(2)-carbamimidoyl-N-{2-[4-(3-{4-[(5-carboxyfuran-2-yl)methoxy]-2,3-dichlorophenyl}-1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethyl}-D-leucinamide is a leucine derivative obtained by fpormal condensation of the secondary amino group of 5-({2,3-dichloro-4-[1-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)-2-furoic acid and the carboxy group of N-amidino-L-leucylglycine It is a member of guanidines, a furoic acid, a pyrazolylpiperidine, a glycine derivative, a dichlorobenzene and a D-leucine derivative.
S-palmitoyl-L-cysteine is a palmitoyl-L-cysteine in which the palmitoyl group is attached to the sulfur via a thioester linkage. It is a palmitoyl-L-cysteine, a S-palmitoyl amino acid and a S-(long-chain fatty acyl)-L-cysteine.
Spaglumic acid is the β-aspartyl isoform of N-Acetyl-l-aspartylglutamate (isospaglumic Acid is N-(N-Acetyl-l-α-aspartyl)-l-glutamic acid). In eye drops, spaglumic acid is either a magnesium or sodium salt of N-Acetyl-l-aspartylglutamate. Spaglumic acid is a mast cell stabilizer. Thus it is used in allergic conditions such as allergic conjunctivitis. Specifically spaglumic acid is approved in Portugal under the brand name Naabak and in Greece under the brand name Naaxia for use in patients with allergic conjunctivitis.